N-Benzyl-N-methylacrylamid

Übersicht

Beschreibung

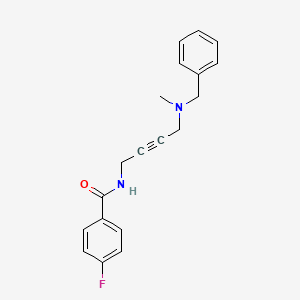

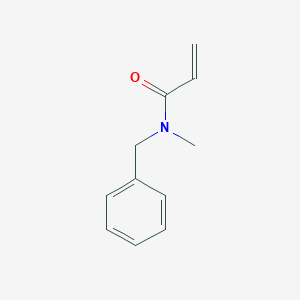

N-benzyl-N-methylprop-2-enamide is an organic compound with the molecular formula C11H13NO It is a derivative of acrylamide, where the hydrogen atoms on the nitrogen are replaced by a benzyl and a methyl group

Wissenschaftliche Forschungsanwendungen

N-benzyl-N-methylprop-2-enamide has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as temperature and pH responsiveness.

Materials Science: The compound is used in the development of smart materials, including hydrogels and stimuli-responsive polymers.

Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.

Wirkmechanismus

Target of Action

N-Benzyl-N-methyl-acrylamide, also known as N-benzyl-N-methylprop-2-enamide, primarily targets biological nucleophiles such as DNA bases, proteins, or peptides . The compound is part of the acrylamide family, which is known for its reactivity towards these biological targets . The cytotoxicity and activation of oxidative stress response of acrylamides are triggered by covalent reactions with these biological nucleophiles .

Mode of Action

The mode of action of N-Benzyl-N-methyl-acrylamide involves a series of chemical reactions. The carbonyl moiety of the acrylamide acts as the Michael acceptor, and the biological nucleophile acts as the Michael donor . Particularly, the tripeptide glutathione (GSH) is a target of reactive chemicals since it has a free thiol group and is present in large amounts in the cell .

Biochemical Pathways

The biochemical pathways affected by N-Benzyl-N-methyl-acrylamide are related to oxidative stress response and cytotoxicity . This reactivity of acrylamides explains the oxidative stress response and cytotoxicity in the cells .

Pharmacokinetics

The compound’s reactivity suggests that it may be rapidly metabolized and excreted, affecting its bioavailability .

Result of Action

The result of N-Benzyl-N-methyl-acrylamide’s action at the molecular and cellular level is the activation of oxidative stress response and cytotoxicity . This can lead to cell damage and potentially cell death, depending on the concentration of the compound and the duration of exposure .

Action Environment

The action of N-Benzyl-N-methyl-acrylamide can be influenced by various environmental factors. For instance, the presence of other reactive substances or antioxidants in the environment can affect the compound’s reactivity and thus its efficacy . Additionally, the stability of the compound can be affected by factors such as pH, temperature, and the presence of light .

Safety and Hazards

Acrylamide powders and solutions are toxic if swallowed, inhaled, or absorbed through the skin . They can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure . Acrylamide is known to affect the nervous system with early signs of exposure including numbness, tingling, and tenderness to touch .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-benzyl-N-methylprop-2-enamide can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with benzyl alcohol in the presence of concentrated sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield. The product is then purified through a series of extractions and recrystallizations .

Industrial Production Methods

Industrial production of N-benzyl-N-methylprop-2-enamide typically involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-N-methylprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction produces amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethylacrylamide: Similar in structure but with two methyl groups instead of a benzyl and a methyl group.

N-Benzylacrylamide: Lacks the methyl group on the nitrogen.

N-Isopropylacrylamide: Contains an isopropyl group instead of a benzyl group.

Uniqueness

N-benzyl-N-methylprop-2-enamide is unique due to the presence of both a benzyl and a methyl group on the nitrogen. This structural feature imparts distinct properties, such as enhanced hydrophobicity and specific reactivity patterns, making it suitable for specialized applications in polymer and materials science .

Eigenschaften

IUPAC Name |

N-benzyl-N-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-11(13)12(2)9-10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMHECGYSOUMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2410232.png)

![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)

![2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2410241.png)

![N-[2-(4-fluorophenoxy)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2410243.png)

![N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2410244.png)

![(1s,3s)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2410247.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2410249.png)

![1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2410250.png)